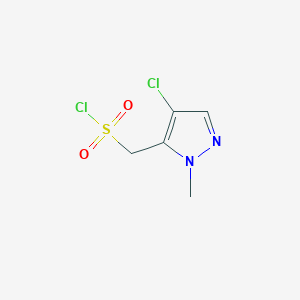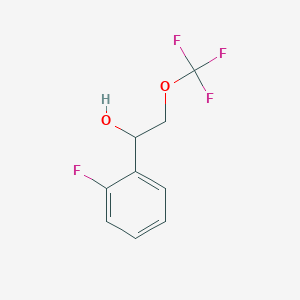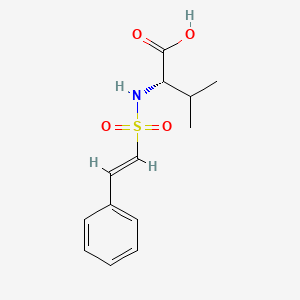
(Styrylsulfonyl)-l-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Styrylsulfonyl)-l-valine is a compound that combines a styrylsulfonyl group with the amino acid l-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Styrylsulfonyl)-l-valine typically involves the reaction of l-valine with a styrylsulfonyl chloride derivative. One common method involves the chlorosulfonation of styrene to produce styrylsulfonyl chloride, which is then reacted with l-valine in the presence of a base such as sodium bicarbonate . This reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Styrylsulfonyl)-l-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Styrylsulfonyl)-l-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of (Styrylsulfonyl)-l-valine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The compound’s ability to disrupt cellular processes makes it a promising candidate for further research in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
(E)-6-morpholino-9-(styrylsulfonyl)-9H-purine: Known for its antitumor activity.
(E)-3-((Styrylsulfonyl)methyl)pyridine: A potent small molecule inhibitor targeting mitotic pathways.
Uniqueness
(Styrylsulfonyl)-l-valine stands out due to its unique combination of a styrylsulfonyl group with an amino acid, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+/t12-/m0/s1 |
InChI Key |
ZGJMBMFAJNOKNF-BCPZQOPPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
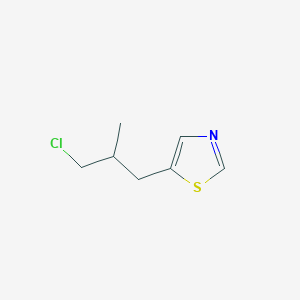
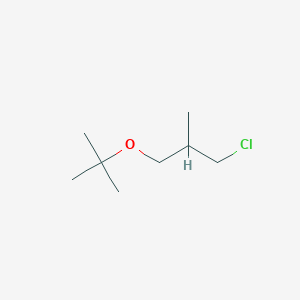
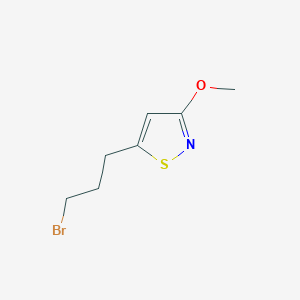
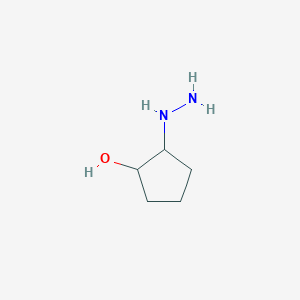
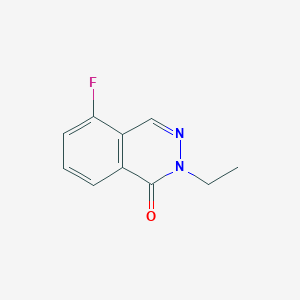

![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)

